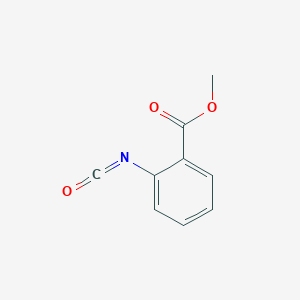

Methyl 2-isocyanatobenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-isocyanatobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c1-13-9(12)7-4-2-3-5-8(7)10-6-11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATFKBWNEVZUSKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50334044 | |

| Record name | Methyl 2-isocyanatobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1793-07-3 | |

| Record name | Methyl 2-isocyanatobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-isocyanatobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-Isocyanatobenzoate from Methyl Anthranilate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyl 2-isocyanatobenzoate from methyl anthranilate, a key transformation in the preparation of various biologically active compounds and materials. This document details the chemical pathways, experimental protocols, and key data associated with this process, tailored for professionals in chemical research and drug development.

Introduction

This compound is a valuable chemical intermediate characterized by the presence of both an isocyanate and an ester functional group. This dual reactivity makes it a versatile building block in organic synthesis, particularly for the construction of heterocyclic compounds, ureas, and carbamates, which are prevalent motifs in pharmaceuticals, agrochemicals, and polymers. The synthesis of this compound from the readily available methyl anthranilate is a critical process for accessing these important molecular scaffolds.

The most common and efficient method for this transformation is the reaction of methyl anthranilate with a phosgene equivalent, such as phosgene, diphosgene, or triphosgene. Triphosgene, a solid and therefore safer alternative to gaseous phosgene, is often the reagent of choice in a laboratory setting. This guide will focus on the synthesis utilizing triphosgene.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of both the starting material and the product is essential for successful synthesis, purification, and handling.

| Property | Methyl Anthranilate (Starting Material) | This compound (Product) |

| CAS Number | 134-20-3[1] | 1793-07-3 |

| Molecular Formula | C₈H₉NO₂[1] | C₉H₇NO₃ |

| Molecular Weight | 151.16 g/mol [1] | 177.16 g/mol |

| Appearance | Colorless to pale yellow liquid[1] | Solid |

| Melting Point | 24 °C[1] | 45-49 °C |

| Boiling Point | 256 °C[1] | 101 °C at 2 mmHg |

| Density | 1.168 g/cm³ at 20 °C[1] | Not readily available |

| Refractive Index | 1.582-1.584 at 20 °C[1] | Not readily available |

Synthesis of this compound

The conversion of the primary amino group of methyl anthranilate to an isocyanate is typically achieved through phosgenation. The use of triphosgene offers a safer and more convenient alternative to phosgene gas.

Reaction Scheme

The overall reaction is as follows:

Caption: Synthesis of this compound.

Experimental Protocol

The following protocol is adapted from established procedures for the synthesis of isocyanates from amines using triphosgene.[2][3]

Materials:

-

Methyl anthranilate

-

Triphosgene (Bis(trichloromethyl) carbonate)

-

Triethylamine (or another suitable non-nucleophilic base)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Vacuum distillation or Kugelrohr apparatus

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with a solution of methyl anthranilate in anhydrous dichloromethane.

-

Addition of Triphosgene: A solution of triphosgene (approximately 0.4 equivalents) in anhydrous dichloromethane is added dropwise to the stirred solution of methyl anthranilate at 0 °C under a nitrogen atmosphere.

-

Addition of Base: After the addition of the triphosgene solution is complete, a solution of triethylamine (approximately 2.2 equivalents) in anhydrous dichloromethane is added dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitoring by TLC or IR spectroscopy for the disappearance of the amine and appearance of the isocyanate peak is recommended).

-

Work-up: The reaction mixture is quenched by the slow addition of a saturated aqueous sodium bicarbonate solution. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product. The crude this compound can be purified by vacuum distillation or Kugelrohr distillation to afford the final product. A yield of approximately 95% can be expected based on similar transformations.

Safety Precautions:

-

Triphosgene is a toxic and corrosive solid that releases phosgene upon heating or in the presence of moisture. It should be handled with extreme caution in a well-ventilated fume hood.

-

Dichloromethane is a volatile and potentially carcinogenic solvent.

-

Isocyanates are respiratory and skin sensitizers. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

Spectroscopic Data

The structural confirmation of the synthesized this compound is achieved through various spectroscopic techniques. The expected data is summarized below, based on characteristic values for the functional groups present.

| Spectroscopic Data | Methyl Anthranilate (Starting Material) | This compound (Product) |

| IR (Infrared) Spectroscopy (cm⁻¹) | ~3400-3300 (N-H stretch), ~1680 (C=O stretch, ester) | ~2270-2250 (N=C=O stretch, isocyanate) , ~1720 (C=O stretch, ester) |

| ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy (δ, ppm) | Aromatic protons (~6.5-7.8), -NH₂ protons (~4.5, broad), -OCH₃ protons (~3.8) | Aromatic protons (~7.0-8.0), -OCH₃ protons (~3.9) |

| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy (δ, ppm) | Aromatic carbons (~110-150), C=O (~168), -OCH₃ (~51) | Aromatic carbons (~120-140), N=C=O (~125-130) , C=O (~165), -OCH₃ (~53) |

Note: The exact peak positions may vary depending on the solvent and instrument used.

Logical Workflow

The overall process from starting material to purified product can be visualized as follows:

Caption: Experimental workflow for the synthesis.

Conclusion

The synthesis of this compound from methyl anthranilate using triphosgene is a reliable and high-yielding method for obtaining this versatile chemical intermediate. This guide provides the essential technical details, including physicochemical properties, a detailed experimental protocol, and expected spectroscopic data, to enable researchers and drug development professionals to successfully perform and characterize this important chemical transformation. Adherence to the outlined safety precautions is paramount when working with the hazardous reagents involved.

References

An In-depth Technical Guide to Methyl 2-Isocyanatobenzoate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-isocyanatobenzoate is a versatile bifunctional molecule playing a crucial role as a building block in the synthesis of a variety of heterocyclic compounds and biologically active molecules. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its applications, particularly in the realm of drug discovery and development. The high reactivity of its isocyanate group, coupled with the ester functionality, makes it a valuable reagent for creating diverse chemical scaffolds.

Core Physical and Chemical Properties

This compound is a solid at room temperature, characterized by the presence of both an ester and a highly reactive isocyanate functional group on a benzene ring. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₇NO₃ | [1] |

| Molecular Weight | 177.16 g/mol | |

| Appearance | Solid | |

| Color | Colorless to pale yellow | [1] |

| Odor | Distinctive | [1] |

| Melting Point | 45-49 °C | |

| Boiling Point | 101 °C at 2 mmHg | |

| SMILES | COC(=O)c1ccccc1N=C=O | |

| InChI | 1S/C9H7NO3/c1-13-9(12)7-4-2-3-5-8(7)10-6-11/h2-5H,1H3 | |

| CAS Number | 1793-07-3 |

Reactivity and Chemical Behavior

The chemical behavior of this compound is dominated by the high electrophilicity of the isocyanate group, which readily reacts with nucleophiles. This reactivity is the cornerstone of its utility in organic synthesis.

Nucleophilic Addition Reactions

The isocyanate moiety is highly susceptible to attack by nucleophiles such as alcohols, amines, and water. These reactions lead to the formation of carbamates, ureas, and, with subsequent reaction, amines and carbon dioxide, respectively. This reactivity allows for the facile introduction of a variety of functional groups and the construction of more complex molecular architectures.[1]

Cyclization Reactions

A significant application of this compound is in the synthesis of heterocyclic compounds, most notably quinazolinones. The ortho-disposition of the isocyanate and methyl ester groups allows for intramolecular cyclization reactions with appropriate reagents, forming stable ring systems that are prevalent in many biologically active molecules.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound.

Synthesis of this compound

This compound can be synthesized from methyl anthranilate. A general and effective method for converting an amine to an isocyanate is through reaction with phosgene or a phosgene equivalent like triphosgene.

Materials:

-

Methyl anthranilate

-

Triphosgene

-

Anhydrous toluene

-

Anhydrous triethylamine

-

Argon or Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (Argon or Nitrogen), dissolve methyl anthranilate (1 equivalent) in anhydrous toluene.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of triphosgene (0.4 equivalents) in anhydrous toluene.

-

Slowly add the triphosgene solution to the stirred solution of methyl anthranilate via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, slowly add anhydrous triethylamine (2.2 equivalents) to the reaction mixture.

-

Allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the triethylamine hydrochloride salt.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

Safety Note: Phosgene and its equivalents are highly toxic and should be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.

Purification

The crude product can be purified by vacuum distillation.

Procedure:

-

Set up a vacuum distillation apparatus.

-

Transfer the crude this compound to the distillation flask.

-

Slowly apply vacuum and gently heat the flask.

-

Collect the fraction distilling at 101 °C and a pressure of 2 mmHg.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to assess the purity of the synthesized compound and confirm its molecular weight. A suitable GC method would involve a non-polar capillary column and a temperature gradient program to ensure good separation. The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (177.16 g/mol ).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl ester protons. The aromatic protons will appear in the region of δ 7.0-8.0 ppm, and their splitting pattern will be indicative of the 1,2-disubstituted benzene ring. The methyl ester protons will appear as a singlet around δ 3.9 ppm.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbons of the ester and isocyanate groups, as well as the aromatic carbons.

Applications in Drug Discovery and Development

This compound is a valuable precursor for the synthesis of various biologically active molecules.

Synthesis of 3H-Quinazolin-4-ones

Quinazolinones are a class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer, anticonvulsant, and anti-inflammatory properties.[2][3][4] this compound serves as a key starting material for the synthesis of 3-substituted quinazolin-4-ones. The general synthetic approach involves the reaction of this compound with a primary amine, followed by cyclization.

Development of Retinol-Binding Protein 4 (RBP4) Ligands

Retinol-binding protein 4 (RBP4) is a transporter of retinol (vitamin A) in the blood, and its elevated levels have been linked to insulin resistance and type 2 diabetes.[5][6] this compound was used in the synthesis of A1120, a potent and selective non-retinoid ligand for RBP4.[5] A1120 was found to disrupt the interaction between RBP4 and its binding partner transthyretin, leading to lower circulating levels of RBP4.[5][6] This work highlights the potential of using this compound as a scaffold for developing new therapeutic agents targeting RBP4.

Safety and Handling

Isocyanates are known respiratory and skin sensitizers and should be handled with appropriate engineering controls and personal protective equipment.[1] It is crucial to work in a well-ventilated fume hood and wear gloves and safety glasses. Avoid inhalation of dust and vapors.

Conclusion

This compound is a valuable and reactive building block in organic synthesis with significant applications in the development of pharmaceuticals. Its ability to readily form ureas and subsequently cyclize to form quinazolinone scaffolds, along with its utility in constructing targeted ligands for proteins like RBP4, underscores its importance for researchers in drug discovery. The experimental protocols and data presented in this guide provide a solid foundation for the safe and effective use of this versatile chemical intermediate.

References

- 1. CAS 1793-07-3: this compound | CymitQuimica [cymitquimica.com]

- 2. Utility of methyl 2-isothiocyanatobenzoate in the synthesis of some new quinazoline derivatives as potential anticancer and radiosensitizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and synthesis of some new derivatives of 3H-quinazolin-4-one with promising anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification and Characterization of a Non-retinoid Ligand for Retinol-binding Protein 4 Which Lowers Serum Retinol-binding Protein 4 Levels in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification and characterization of a non-retinoid ligand for retinol-binding protein 4 which lowers serum retinol-binding protein 4 levels in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

methyl 2-isocyanatobenzoate CAS number and molecular formula

An In-depth Technical Guide to Methyl 2-isocyanatobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a versatile reagent in organic synthesis, particularly in the construction of heterocyclic scaffolds relevant to medicinal chemistry. This document outlines its chemical properties, experimental protocols for its synthesis and application, and its role in the development of pharmacologically active molecules.

Core Compound Information

CAS Number: 1793-07-3[1]

Molecular Formula: C₉H₇NO₃[2]

Quantitative Data Summary

A summary of the key physicochemical properties of this compound is provided in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Weight | 177.16 g/mol | [1] |

| Physical Form | Solid | [1] |

| Melting Point | 45-49 °C | [1] |

| Boiling Point | 101 °C at 2 mmHg | [1] |

| Predicted XlogP | 2.6 | [2] |

Synthesis of Isocyanates: A Representative Experimental Protocol

Reaction: Conversion of an amino ester hydrochloride to an isocyanate using triphosgene.

Materials:

-

L-phenylalanine methyl ester hydrochloride (or methyl anthranilate hydrochloride for the target molecule)

-

Triphosgene

-

Methylene chloride (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

A 250-mL, three-necked, round-bottomed flask is equipped with a mechanical stirrer.

-

The flask is charged with 100 mL of methylene chloride, 100 mL of saturated aqueous sodium bicarbonate, and the starting amino ester hydrochloride (e.g., 5.50 g, 25.5 mmol of L-phenylalanine methyl ester hydrochloride).[3]

-

The biphasic mixture is cooled in an ice bath and stirred mechanically.

-

Triphosgene (e.g., 2.52 g, 8.42 mmol) is added in a single portion.[3]

-

The reaction mixture is stirred in the ice bath for 15 minutes.[3]

-

The mixture is then transferred to a 250-mL separatory funnel.

-

The organic layer is collected, and the aqueous layer is extracted three times with 15-mL portions of methylene chloride.[3]

-

The combined organic layers are dried over magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator to yield the crude isocyanate as a colorless oil.[3]

-

Purification can be achieved by Kugelrohr distillation (e.g., 130°C, 0.05 mm Hg) to afford the pure isocyanate.[3]

Application in Heterocyclic Synthesis: Quinazolinone Scaffolds

This compound is a valuable building block for the synthesis of quinazolinone derivatives. Quinazolinones are a prominent class of fused heterocycles that form the core structure of numerous biologically active compounds and approved drugs. The isocyanate functionality of this compound allows for cyclization reactions with appropriate nucleophiles to construct the quinazolinone ring system.

General Reaction Pathway

The synthesis of 3H-quinazolin-4-ones can be achieved through the reaction of this compound with a primary amine. This reaction proceeds through an initial nucleophilic addition of the amine to the isocyanate, followed by an intramolecular cyclization and elimination of methanol.

Visualizations

Synthesis Workflow

The following diagram illustrates a general experimental workflow for the synthesis of an isocyanate from an amino ester, based on the protocol described above.

Caption: Experimental workflow for the synthesis of an isocyanate.

Application in Drug Scaffolding

This diagram illustrates the logical relationship of how this compound serves as a key building block in the synthesis of quinazolinone-based drug scaffolds.

Caption: Role of this compound in drug scaffolding.

References

Spectroscopic Profile of Methyl 2-isocyanatobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl 2-isocyanatobenzoate (C₉H₇NO₃), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for their acquisition.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

CAS Number: 1793-07-3

-

Molecular Formula: C₉H₇NO₃[1]

-

Molecular Weight: 177.16 g/mol

-

Appearance: Solid

-

Melting Point: 45-49 °C

-

Boiling Point: 101 °C at 2 mmHg

Spectroscopic Data

The following tables summarize the predicted and available spectroscopic data for this compound. Direct experimental data for this specific compound is not widely available in public databases; therefore, the NMR and IR data are predicted based on the analysis of structurally similar compounds, such as methyl 4-isocyanatobenzoate and methyl benzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.90 - 8.10 | d | 1H | Aromatic H (ortho to -COOCH₃) |

| ~7.10 - 7.60 | m | 3H | Aromatic H |

| ~3.90 | s | 3H | -OCH₃ |

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (ester) |

| ~135 | C-NCO |

| ~133 | Aromatic CH |

| ~131 | Aromatic CH |

| ~129 | C-COOCH₃ |

| ~125 | N=C=O |

| ~124 | Aromatic CH |

| ~52 | -OCH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2270 - 2240 | Strong | Asymmetric stretching of isocyanate (-N=C=O) |

| ~1720 | Strong | C=O stretching of ester |

| ~1600, ~1490 | Medium | C=C stretching of aromatic ring |

| ~1250 | Strong | C-O stretching of ester |

| ~750 | Strong | C-H bending of ortho-disubstituted benzene |

Mass Spectrometry (MS)

The predicted mass spectrometry data is based on the molecular weight and common fragmentation patterns of esters and aromatic compounds.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Predicted Adduct/Fragment Ion |

| 177 | [M]⁺ (Molecular Ion) |

| 178 | [M+H]⁺ |

| 200 | [M+Na]⁺ |

| 146 | [M - OCH₃]⁺ |

| 118 | [M - COOCH₃]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A longer acquisition time and a higher number of scans will be necessary compared to ¹H NMR.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).

-

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

FT-IR Spectroscopy

-

Sample Preparation: As this compound is a solid, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. For ATR, a small amount of the solid sample is placed directly on the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal or the KBr pellet press.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Data Processing: Perform a background subtraction from the sample spectrum.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.[2] Further dilute this solution to the low µg/mL or ng/mL range.[2]

-

Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source, coupled with a gas chromatograph (GC-MS) for sample introduction, or a direct insertion probe.

-

Data Acquisition:

-

For GC-MS, inject a small volume of the prepared sample onto the GC column. The compound will be separated and then introduced into the mass spectrometer.

-

Set the mass spectrometer to scan over a relevant mass range (e.g., m/z 40-300).

-

The standard electron energy for EI is 70 eV.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for spectroscopic analysis of this compound.

References

An In-depth Technical Guide on the Stability and Storage of Methyl 2-isocyanatobenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for methyl 2-isocyanatobenzoate. Due to the reactive nature of the isocyanate functional group, proper handling and storage are paramount to ensure the compound's integrity and prevent the formation of impurities. This document synthesizes known information about isocyanates and outlines protocols for stability testing.

Overview of Chemical Stability

This compound is susceptible to degradation through several pathways, primarily due to the high reactivity of the isocyanate group (-N=C=O). The principal degradation route is reaction with nucleophiles, with water being the most common reactant.

Key Factors Influencing Stability:

-

Moisture: Isocyanates readily react with water to form an unstable carbamic acid, which then decomposes to an amine (methyl anthranilate) and carbon dioxide. The newly formed amine can then react with another molecule of the isocyanate to form a urea derivative. This reaction is often autocatalytic.

-

Temperature: Elevated temperatures can accelerate the rate of degradation reactions, including reaction with residual moisture and self-polymerization.

-

Light: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions.

-

Acids and Bases: These can catalyze the hydrolysis and polymerization of isocyanates.

Recommended Storage Conditions

To maintain the purity and stability of this compound, it is crucial to store it under controlled conditions that minimize exposure to the factors mentioned above.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C[1] | To slow down potential degradation reactions and minimize volatilization. |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | To displace moisture and oxygen, preventing hydrolysis and oxidation. |

| Container | Tightly sealed, opaque glass bottle | To prevent ingress of moisture and air, and to protect from light. |

| Environment | Cool, dry, well-ventilated area | To prevent condensation and ensure a stable external environment. |

| Incompatibilities | Water, alcohols, amines, strong acids, strong bases, and oxidizing agents | To avoid vigorous and exothermic reactions that lead to degradation and potentially hazardous situations. |

Potential Degradation Pathways

The primary degradation pathway for this compound is hydrolysis. However, other reactions can also occur, leading to a variety of impurities.

Experimental Protocols for Stability Assessment (Forced Degradation Studies)

Forced degradation studies are essential for establishing the intrinsic stability of a compound and for developing stability-indicating analytical methods. The following are generalized protocols that can be adapted for this compound.

General Procedure

For each condition, a solution of this compound in a suitable anhydrous organic solvent (e.g., acetonitrile, tetrahydrofuran) should be prepared. A parallel "dark" or control sample, protected from the stress condition, should be maintained for comparison.

Hydrolytic Stability

-

Acidic Conditions: Add 0.1 M HCl to the solution of the compound.

-

Basic Conditions: Add 0.1 M NaOH to the solution of the compound.

-

Neutral Conditions: Add purified water to the solution of the compound.

Methodology:

-

Prepare solutions of this compound in an appropriate solvent.

-

Add the acidic, basic, or neutral aqueous solution.

-

Maintain the samples at a controlled temperature (e.g., 40-60°C).

-

Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the aliquots if necessary.

-

Analyze the samples by a suitable analytical method (e.g., HPLC).

Oxidative Stability

Methodology:

-

Prepare a solution of this compound.

-

Add a solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Maintain the sample at room temperature or slightly elevated temperature.

-

Withdraw and analyze aliquots at specified time intervals.

Thermal Stability

Methodology:

-

Place solid this compound in a controlled temperature oven (e.g., 60-80°C).

-

For solution stability, prepare a solution and place it in a controlled temperature environment.

-

Sample at specified time intervals and analyze.

Photostability

Methodology:

-

Expose a solution of this compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Analyze both the exposed and control samples.

Analytical Method for Stability Assessment

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a commonly used technique.

Illustrative HPLC Method Parameters:

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for conducting forced degradation studies.

Summary and Recommendations

This compound is a reactive compound that requires careful storage and handling to maintain its stability. The primary route of degradation is through hydrolysis, which can be mitigated by storing the compound in a cool, dry environment under an inert atmosphere and in a tightly sealed, opaque container. For researchers and drug development professionals, it is essential to perform forced degradation studies to understand the stability profile of this compound in their specific formulations and to develop validated, stability-indicating analytical methods for its accurate quantification. The protocols and information provided in this guide serve as a foundation for establishing robust stability testing programs for this compound.

References

Methyl 2-Isocyanatobenzoate: A Technical Guide to Health and Safety Hazards

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the known health and safety hazards associated with methyl 2-isocyanatobenzoate based on currently available data. It is intended for use by trained professionals in research and development and should be used in conjunction with institutional safety protocols and a thorough review of the full Safety Data Sheet (SDS) before handling this chemical.

Section 1: Chemical Identification and Physicochemical Properties

This compound is a solid organic compound with the molecular formula C9H7NO3.[1] It is important to be aware of its physical and chemical properties to ensure safe handling and storage.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C9H7NO3[1] |

| Molecular Weight | 177.16 g/mol |

| CAS Number | 1793-07-3 |

| Physical State | Solid |

| Melting Point | 45-49 °C |

| Boiling Point | 101 °C at 2 mmHg |

| Flash Point | Not applicable |

| Solubility | Reacts with water.[2] |

Section 2: GHS Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The primary hazards are related to its acute toxicity, and its ability to cause skin, eye, and respiratory irritation and sensitization.

Table 2: GHS Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Respiratory Sensitization | 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction[3] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Signal Word: Danger

Hazard Pictograms:

Precautionary Statements: A comprehensive list of precautionary statements is provided in the handling and storage section of this guide. Key statements include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves, clothing, and eye/face protection.[4]

Section 3: Toxicological Information

The primary toxicological concerns with this compound are its potential for acute toxicity through multiple exposure routes and its sensitizing effects on the respiratory system and skin.[3]

-

Acute Toxicity : The compound is classified as harmful if swallowed, in contact with skin, or inhaled.

-

Skin and Eye Irritation : Direct contact can cause skin irritation and serious eye irritation.

-

Respiratory and Skin Sensitization : A significant hazard of isocyanates is their potential to cause sensitization.[3][5] Inhalation may lead to allergy or asthma-like symptoms, and skin contact may result in an allergic skin reaction.[3] Once sensitized, individuals may react to very low concentrations of the substance.

-

Target Organ Toxicity : It may cause respiratory irritation. The respiratory system is a primary target organ.

No data is available to classify the carcinogenic, mutagenic, or reproductive toxicity of this specific compound.[4]

Section 4: First Aid Measures

Prompt and appropriate first aid is crucial in the event of exposure. Always show the Safety Data Sheet to attending medical personnel.[6]

Table 3: First Aid Procedures for this compound Exposure

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air at once. If breathing has stopped or is difficult, give artificial respiration and seek immediate medical attention.[7][8] |

| Skin Contact | Immediately remove all contaminated clothing.[7] Wash the affected area with soap and plenty of water.[7][8] If skin irritation or a rash occurs, get medical attention.[7] |

| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][8] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[7][8] |

| Ingestion | Do NOT induce vomiting.[8][9] Rinse the mouth with water.[8][9] Never give anything by mouth to an unconscious person.[9] Seek immediate medical attention.[8] |

Section 5: Fire-Fighting Measures

-

Suitable Extinguishing Media : Use dry sand, dry chemical, or alcohol-resistant foam to extinguish a fire.[6]

-

Special Hazards : In a fire, hazardous decomposition products such as carbon oxides and nitrogen oxides (NOx) may be formed.[4]

-

Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[10]

Section 6: Accidental Release Measures

-

Personal Precautions : Evacuate unnecessary personnel from the area.[11] Wear appropriate personal protective equipment (PPE), including respiratory protection, to avoid contact with the spilled material and inhalation of dust.[12]

-

Environmental Precautions : Prevent the product from entering drains.[13]

-

Containment and Cleanup : Cover the spill with a solid decontaminant to prevent the escape of vapors.[12] Carefully shovel the material into open-top drums for disposal.[12] Do not seal the drums to prevent pressure buildup from CO2.[12] The area should be well-ventilated.[12]

Section 7: Handling and Storage

-

Handling : Use this chemical only in a well-ventilated area, preferably a chemical fume hood.[3][11] Avoid contact with skin, eyes, and clothing, and avoid breathing dust.[13][14] Do not eat, drink, or smoke in the work area.[9] Wash hands thoroughly after handling.[13]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][11] Keep away from moisture, as it can react with isocyanates.[4] Store locked up.[13]

Section 8: Exposure Controls and Personal Protection

Engineering controls and personal protective equipment are essential to minimize exposure.

-

Engineering Controls : A well-maintained and functioning ventilation system, such as a chemical fume hood, is crucial.[12] Eyewash stations and safety showers should be readily accessible.[10]

-

Personal Protective Equipment (PPE) : The selection of PPE depends on the specific work tasks and potential for exposure.[15]

Table 4: Recommended Personal Protective Equipment

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles and/or a face shield.[16][17] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or chemical-resistant suit.[17][18] |

| Respiratory Protection | For nuisance exposures, a dust mask (type N95 or equivalent) may be sufficient. In situations with higher potential for inhalation, a supplied-air respirator may be necessary.[16] |

Section 9: Stability and Reactivity

-

Reactivity : Reacts with water.[2]

-

Chemical Stability : Stable under recommended storage conditions.[4]

-

Conditions to Avoid : Avoid moisture.[4]

-

Incompatible Materials : Strong oxidizing agents.[4]

-

Hazardous Decomposition Products : Under fire conditions, may produce carbon oxides and nitrogen oxides (NOx).[4]

Section 10: Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not available in the public domain literature and safety data sheets reviewed. The provided toxicological information is based on standardized testing and classification according to GHS criteria.

Section 11: Visualizations

Caption: Figure 1: Hazard and Response Pathway.

Caption: Figure 2: Safe Handling Workflow.

Caption: Figure 3: First Aid Logic Flow.

References

- 1. PubChemLite - this compound (C9H7NO3) [pubchemlite.lcsb.uni.lu]

- 2. METHYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. chemos.de [chemos.de]

- 4. METHYL 4-ISOCYANATOBENZOATE 98 - Safety Data Sheet [chemicalbook.com]

- 5. scribd.com [scribd.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 8. MDI or TDI: First Aid Guidance - American Chemistry Council [americanchemistry.com]

- 9. chemos.de [chemos.de]

- 10. fishersci.com [fishersci.com]

- 11. benchchem.com [benchchem.com]

- 12. safeusediisocyanates.eu [safeusediisocyanates.eu]

- 13. tcichemicals.com [tcichemicals.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. americanchemistry.com [americanchemistry.com]

- 16. americanchemistry.com [americanchemistry.com]

- 17. Personal Protective Equipment (PPE) – EHS [ehs.mit.edu]

- 18. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

key structural features of 2-isocyanatobenzoate esters

An In-depth Technical Guide on the Core Structural Features of 2-Isocyanatobenzoate Esters

Abstract

2-Isocyanatobenzoate esters are a class of bifunctional organic compounds that incorporate both an ester and a highly reactive isocyanate group on a benzene ring in an ortho arrangement. This unique structural combination makes them valuable intermediates in the synthesis of a wide range of compounds, from polymers to complex pharmaceutical agents.[1] The isocyanate moiety serves as a potent electrophile for nucleophilic addition reactions, while the ester group provides a handle for further modification or can influence the molecule's physicochemical properties. This guide delves into the key structural features, physicochemical and spectroscopic properties, synthetic methodologies, and applications of 2-isocyanatobenzoate esters, with a particular focus on their relevance to researchers and professionals in drug development.

Core Structural Features

The fundamental structure of 2-isocyanatobenzoate esters consists of a benzene ring substituted at the C1 and C2 positions with an ester group (-COOR') and an isocyanate group (-N=C=O), respectively.

Key features include:

-

Aromatic Scaffold : The benzene ring provides a rigid, planar core.

-

Ester Group : This group, comprising a carbonyl and an ether linkage, can be varied (e.g., methyl, ethyl) to modulate properties like solubility and reactivity.[2]

-

Isocyanate Group : This highly reactive functional group (-N=C=O) is the primary site for chemical transformations, readily reacting with nucleophiles such as alcohols, amines, and water.[1][3] Its reactivity is central to the utility of these compounds as synthetic intermediates.[1][4]

-

Ortho Substitution : The adjacent positioning of the ester and isocyanate groups can lead to intramolecular interactions and steric effects that influence the molecule's conformation and reactivity profile.

Caption: General chemical structure of a 2-isocyanatobenzoate ester.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of these esters are dictated by their constituent functional groups. While data for a wide range of these compounds is sparse, information for representative examples like the methyl and ethyl esters is available.

Physicochemical Data

The following table summarizes key physicochemical properties for common 2-isocyanatobenzoate esters.

| Property | Methyl 2-isocyanatobenzoate | Ethyl 2-isocyanatobenzoate |

| CAS Number | 1793-07-3[1] | 76393-16-3[5][6] |

| Molecular Formula | C₉H₇NO₃[1] | C₁₀H₉NO₃[5][7] |

| Molecular Weight | 177.16 g/mol [1] | 191.19 g/mol [8] |

| Appearance | Colorless to pale yellow liquid[1] | Data not widely available |

| Melting Point | Not specified | 29 °C[8] |

| SMILES | COC(=O)C1=CC=CC=C1N=C=O[1] | CCOC(=O)C1=CC=CC=C1N=C=O[7] |

| InChIKey | Not specified | HXVGHXDQGUPUKY-UHFFFAOYSA-N[7][8] |

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of 2-isocyanatobenzoate esters. The key diagnostic signals are the strong, sharp absorbance of the isocyanate group in infrared (IR) spectroscopy and the characteristic shifts of the aromatic and ester protons in nuclear magnetic resonance (NMR) spectroscopy.

| Spectroscopy | Feature | Characteristic Signal | Reference |

| IR | Isocyanate (-N=C=O) Stretch | Strong, sharp band at ~2260 cm⁻¹ | [9] |

| Ester (C=O) Stretch | Strong band at ~1730-1715 cm⁻¹ (α, β-unsaturated) | [10] | |

| Ester (C-O) Stretch | Two or more bands in the 1300-1000 cm⁻¹ region | [10][11] | |

| ¹H NMR | Aromatic Protons | Multiplets in the δ 7.0-8.0 ppm range | [12] |

| Ester (O-CH₃) Protons | Singlet around δ 3.9 ppm | [12] | |

| Ester (O-CH₂CH₃) Protons | Quartet around δ 4.4 ppm and Triplet around δ 1.4 ppm | General NMR Principles | |

| ¹³C NMR | Isocyanate Carbon (-N=C =O) | Signal around δ 126 ppm | [9] |

| Ester Carbonyl Carbon | Signal around δ 165-170 ppm | [9][13] | |

| Aromatic Carbons | Signals in the δ 120-140 ppm range | [9][12] | |

| Ester Alkyl Carbons | Signals in the δ 14-65 ppm range | [9][13] |

Application in Drug Development

In the pharmaceutical industry, 2-isocyanatobenzoate esters serve as versatile chemical intermediates.[1][] Their bifunctional nature allows for the construction of complex molecular architectures.

-

Scaffold Synthesis : The reactive isocyanate group is used to link the benzoate core to other molecules, often containing amine or hydroxyl groups, to form urea or carbamate linkages, respectively. These linkages are common in many drug structures.

-

Prodrug Strategies : Ester groups are frequently incorporated into drug molecules to create prodrugs.[15] An ester prodrug can improve a drug's properties, such as solubility or oral bioavailability.[16][17][18] Once in the body, endogenous enzymes like esterases can cleave the ester bond, releasing the active pharmaceutical ingredient (API). While 2-isocyanatobenzoate itself is a reactive intermediate, the principles of ester prodrugs are a key consideration in this field.

Caption: Conceptual pathway of an ester prodrug activation in the body.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established methods for synthesizing isocyanates from amino esters using a phosgene equivalent like triphosgene.[9] The starting material is methyl anthranilate (methyl 2-aminobenzoate).

Materials:

-

Methyl anthranilate

-

Triphosgene (handle with extreme caution in a fume hood)

-

Methylene chloride (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (MgSO₄)

-

Ice bath, three-necked round-bottomed flask, mechanical stirrer, separatory funnel, rotary evaporator.

Procedure:

-

A three-necked, round-bottomed flask is charged with methylene chloride (100 mL), saturated aqueous sodium bicarbonate (100 mL), and methyl anthranilate (e.g., 25.5 mmol).[9]

-

The biphasic mixture is cooled in an ice bath and stirred vigorously.[9]

-

Triphosgene (0.33 equivalents, e.g., 8.42 mmol) is added carefully in a single portion.[9] Caution: Phosgene gas may be evolved. This step must be performed in a well-ventilated fume hood.

-

The reaction mixture is stirred in the ice bath for approximately 15-30 minutes.[9]

-

The mixture is transferred to a separatory funnel. The organic layer is collected, and the aqueous layer is extracted three times with small portions of methylene chloride.[9]

-

The combined organic layers are dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure using a rotary evaporator to yield the crude product.[9]

-

Purification can be achieved via vacuum distillation to afford pure this compound as a colorless to pale yellow oil.[9]

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic Characterization

Infrared (IR) Spectroscopy:

-

Sample Preparation : A small drop of the neat liquid product is applied directly to the crystal of an ATR-FTIR spectrometer.[12]

-

Analysis : Acquire the spectrum and look for the characteristic strong, sharp peak for the -N=C=O stretch around 2260 cm⁻¹ and the strong C=O ester peak around 1720 cm⁻¹. The absence of N-H stretches (around 3300-3500 cm⁻¹) from the starting material indicates a complete reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation : Dissolve 10-20 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[12]

-

Analysis : Acquire ¹H and ¹³C NMR spectra. Confirm the presence of signals corresponding to the aromatic protons, the ester alkyl group, and the various carbon environments. The integration of the proton signals should match the expected ratio.

Safety Considerations

Isocyanates, including 2-isocyanatobenzoate esters, are hazardous chemicals. They are potent respiratory and skin sensitizers and can cause severe irritation.[1] All manipulations should be carried out in a well-ventilated chemical fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.[1]

Conclusion

2-Isocyanatobenzoate esters are characterized by the ortho-disposition of a highly reactive isocyanate group and a tunable ester functionality on an aromatic ring. These structural features make them powerful and versatile intermediates in organic synthesis. For professionals in drug discovery and development, these compounds offer a gateway to novel molecular entities through the strategic reactivity of the isocyanate group, while the ester provides a classic tool for prodrug design and property modulation. A thorough understanding of their synthesis, reactivity, and spectroscopic signatures is essential for their effective and safe utilization in research and development.

References

- 1. CAS 1793-07-3: this compound | CymitQuimica [cymitquimica.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. CAS 67531-68-4: 3-Isocyanatobenzoic acid ethyl ester [cymitquimica.com]

- 4. EP1579207A2 - Measurement of total reactive isocyanate groups in samples using bifunctional nucleophiles such as 1,8-diaminonaphthalene (dan) - Google Patents [patents.google.com]

- 5. pschemicals.com [pschemicals.com]

- 6. Ethyl 2-isocyanatobenzoate 97 76393-16-3 [sigmaaldrich.com]

- 7. PubChemLite - Ethyl 2-isocyanatobenzoate (C10H9NO3) [pubchemlite.lcsb.uni.lu]

- 8. ethyl 2-isocyanatobenzoate [stenutz.eu]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. benchchem.com [benchchem.com]

- 13. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. scirp.org [scirp.org]

- 16. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 17. Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Isocyanatobenzoic Acid Derivatives: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocyanatobenzoic acid derivatives are a class of bifunctional aromatic compounds characterized by the presence of both an isocyanate (-NCO) group and a carboxylic acid (-COOH) group attached to a benzene ring. The interplay of these two reactive functional groups makes them valuable intermediates in organic synthesis, particularly in the fields of medicinal chemistry, polymer science, and materials science. This technical guide provides a comprehensive review of the discovery, synthesis, and characterization of the three main positional isomers: 2-isocyanatobenzoic acid, 3-isocyanatobenzoic acid, and 4-isocyanatobenzoic acid.

Historical Perspective and Key Synthetic Methodologies

The development of synthetic routes to isocyanates in the late 19th century paved the way for the discovery of isocyanatobenzoic acid derivatives. The most prominent and historically significant methods for the synthesis of these compounds involve the conversion of aminobenzoic acids or their corresponding carboxylic acid derivatives.

The Curtius Rearrangement

Discovered by Theodor Curtius in 1885, the Curtius rearrangement is a thermal decomposition of an acyl azide to an isocyanate. This reaction has been a cornerstone in the synthesis of isocyanates from carboxylic acids and is a primary method for preparing isocyanatobenzoic acids. The general pathway involves the conversion of a benzoic acid derivative to an acyl azide, which then rearranges upon heating to yield the corresponding isocyanate.

Phosgenation

The reaction of a primary amine with phosgene (COCl₂) or a phosgene equivalent (e.g., diphosgene, triphosgene) is the most common industrial method for isocyanate synthesis. In the context of isocyanatobenzoic acids, the corresponding aminobenzoic acid is reacted with phosgene to produce the target isocyanate. This method is often high-yielding but requires the handling of highly toxic phosgene.

Other Rearrangement Reactions

Besides the Curtius rearrangement, other named reactions such as the Hofmann and Lossen rearrangements can also be employed to generate isocyanates from primary amides and hydroxamic acids, respectively. These methods offer alternative pathways from carboxylic acid derivatives to the desired isocyanates.

The Isomers of Isocyanatobenzoic Acid

2-Isocyanatobenzoic Acid

The synthesis of 2-isocyanatobenzoic acid is complicated by its inherent instability. The ortho positioning of the isocyanate and carboxylic acid groups facilitates a rapid intramolecular cyclization to form isatoic anhydride, which is an N-carboxyanhydride. This cyclization often occurs in situ during the synthesis.

A notable method for the preparation of a stable derivative is the synthesis of 2-isocyanatobenzoyl chloride. A process for preparing this compound involves the reaction of 2-formylaminobenzoic acid methyl ester with thionyl chloride and a chlorinating agent like sulfuryl chloride. The reaction proceeds through a two-stage heating process.

Logical Relationship: Instability of 2-Isocyanatobenzoic Acid

Caption: Instability and cyclization of 2-isocyanatobenzoic acid.

3-Isocyanatobenzoic Acid

3-Isocyanatobenzoic acid is a more stable isomer compared to its ortho counterpart. It is typically synthesized from 3-aminobenzoic acid.

Experimental Protocol: Synthesis of 3-Isocyanatobenzoic Acid via Phosgenation (General Procedure)

-

Preparation of 3-Aminobenzoic Acid Hydrochloride: Dissolve 3-aminobenzoic acid in a suitable solvent (e.g., diethyl ether) and bubble dry hydrogen chloride gas through the solution to precipitate the hydrochloride salt. Filter and dry the salt.

-

Phosgenation: Suspend the dried 3-aminobenzoic acid hydrochloride in an inert, high-boiling solvent (e.g., toluene, xylene).

-

Introduce a stream of phosgene gas into the stirred suspension. The reaction is typically heated to reflux to drive the conversion to the isocyanate.

-

Work-up: After the reaction is complete (monitored by the cessation of HCl evolution), the excess phosgene and solvent are removed by distillation under reduced pressure. The crude 3-isocyanatobenzoic acid can be purified by recrystallization or distillation.

4-Isocyanatobenzoic Acid

Similar to the meta isomer, 4-isocyanatobenzoic acid is a stable compound and is primarily synthesized from 4-aminobenzoic acid. The Curtius rearrangement is a well-documented method for its preparation.

Experimental Protocol: Synthesis of 4-Isocyanatobenzoic Acid via Curtius Rearrangement

-

Formation of 4-Azidobenzoyl Chloride:

-

Treat 4-aminobenzoic acid with a solution of sodium nitrite (NaNO₂) in aqueous hydrochloric acid at 0-5 °C to form the diazonium salt.

-

React the diazonium salt solution with a solution of sodium azide (NaN₃) to yield 4-azidobenzoic acid.

-

Convert the 4-azidobenzoic acid to its acid chloride by reacting with thionyl chloride (SOCl₂), typically under reflux.

-

-

Curtius Rearrangement:

-

Heat the 4-azidobenzoyl chloride in an inert solvent (e.g., dry toluene or benzene). The acyl azide will undergo rearrangement to 4-isocyanatobenzoyl chloride with the evolution of nitrogen gas.

-

-

Hydrolysis:

-

Carefully hydrolyze the resulting 4-isocyanatobenzoyl chloride with water to yield 4-isocyanatobenzoic acid.

-

The product can be isolated by filtration and purified by recrystallization.

-

Data Presentation

| Compound | Precursor | Synthetic Method | Melting Point (°C) | Key Spectroscopic Data |

| Isatoic Anhydride (from 2-isocyanatobenzoic acid) | 2-Aminobenzoic Acid | Phosgenation/Cyclization | 243-247 (dec.) | IR (cm⁻¹): ~3180 (N-H), ~1760 & ~1720 (C=O) |

| 3-Isocyanatobenzoic Acid | 3-Aminobenzoic Acid | Phosgenation | 155-157 | IR (cm⁻¹): ~2270 (-NCO), ~1700 (C=O) |

| 4-Isocyanatobenzoic Acid | 4-Aminobenzoic Acid | Curtius Rearrangement | 185-188 | IR (cm⁻¹): ~2260 (-NCO), ~1690 (C=O) |

Synthetic Workflows

General Workflow for Isocyanatobenzoic Acid Synthesis

Caption: General synthetic routes to isocyanatobenzoic acids.

Applications in Drug Development and Medicinal Chemistry

While direct applications of isocyanatobenzoic acids as therapeutic agents are not extensively documented, their utility as reactive intermediates is significant. The isocyanate group readily reacts with nucleophiles such as amines, alcohols, and thiols, making these compounds excellent building blocks for creating a diverse range of derivatives.

-

Linker Chemistry: The dual functionality allows for their use as linkers in bioconjugation and for tethering small molecules to proteins or other biomolecules.

-

Scaffold for Inhibitors: The benzoic acid scaffold is a common motif in various enzyme inhibitors. Derivatization of the isocyanate group can lead to the synthesis of libraries of compounds for screening against therapeutic targets. For instance, benzoic acid derivatives have been investigated as inhibitors of enzymes like acetylcholinesterase and carbonic anhydrases.[1]

Signaling Pathway Example: Acetylcholinesterase Inhibition

Although no specific signaling pathways have been directly attributed to isocyanatobenzoic acid derivatives themselves, their potential derivatives, such as those formed by reacting the isocyanate with an appropriate amine, could act as enzyme inhibitors. For example, a hypothetical inhibitor derived from isocyanatobenzoic acid could target acetylcholinesterase (AChE), an enzyme crucial in the cholinergic signaling pathway.

Caption: Hypothetical inhibition of acetylcholinesterase.

Conclusion

The discovery and synthesis of isocyanatobenzoic acid derivatives are rooted in the classical organic reactions that defined the field of isocyanate chemistry. While the ortho isomer demonstrates a fascinating case of intramolecular reactivity, the meta and para isomers serve as stable and versatile building blocks. Their value in contemporary research, particularly in drug discovery, lies in their potential as reactive intermediates for the construction of complex molecules with tailored biological activities. Further exploration of the derivatives of isocyanatobenzoic acids holds promise for the development of novel therapeutic agents and functional materials.

References

Theoretical Reactivity of the Isocyanate Group in Methyl 2-Isocyanatobenzoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the theoretical reactivity of the isocyanate group in methyl 2-isocyanatobenzoate. The document explores the electronic and steric factors influencing the electrophilicity of the isocyanate carbon, details its expected reactions with common nucleophiles, and provides theoretical spectroscopic data for characterization. Due to the limited availability of direct experimental quantitative data for this specific molecule, this guide leverages established principles of physical organic chemistry and data from analogous compounds to build a robust theoretical framework. This guide is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and materials science where isocyanate chemistry plays a pivotal role.

Introduction

Isocyanates are a class of highly reactive organic compounds characterized by the -N=C=O functional group. Their high electrophilicity makes them valuable reagents in a plethora of chemical transformations, most notably in the synthesis of polyurethanes, ureas, and carbamates. The reactivity of the isocyanate group is delicately modulated by the electronic and steric nature of its substituent. In this compound, the isocyanate functionality is attached to a benzene ring bearing a methoxycarbonyl group in the ortho position. This unique substitution pattern introduces a fascinating interplay of electronic and steric effects that govern its reactivity. Understanding these nuances is critical for predicting its behavior in chemical reactions and for the rational design of novel molecules in drug discovery and materials science.

Theoretical Reactivity Profile

The reactivity of the isocyanate group is primarily dictated by the electrophilicity of the central carbon atom. This electrophilicity is influenced by the following factors in this compound:

Electronic Effects

The isocyanate group is inherently electron-withdrawing due to the high electronegativity of the nitrogen and oxygen atoms. The substituents on the aromatic ring can further modulate this electronic character.

-

Inductive Effect: The methoxycarbonyl group (-COOCH₃) at the ortho position exerts a significant electron-withdrawing inductive effect (-I). This effect withdraws electron density from the aromatic ring and, consequently, from the isocyanate group, increasing the partial positive charge on the isocyanate carbon and thus enhancing its electrophilicity.

-

Resonance Effect: The methoxycarbonyl group is also a deactivating group via resonance (-M effect), which further withdraws electron density from the benzene ring. This delocalization of electrons makes the isocyanate carbon more susceptible to nucleophilic attack.

The combination of these electron-withdrawing effects is expected to render the isocyanate group in this compound more reactive than in unsubstituted phenyl isocyanate.

Steric Effects

The presence of the methoxycarbonyl group in the ortho position introduces steric hindrance around the isocyanate functionality. This steric bulk can impede the approach of nucleophiles to the electrophilic carbon atom, potentially slowing down the reaction rate compared to its para-substituted isomer, methyl 4-isocyanatobenzoate. The extent of this steric hindrance will depend on the size and nature of the attacking nucleophile.

The interplay between the activating electronic effects and the deactivating steric effects will ultimately determine the overall reactivity of this compound. For smaller nucleophiles, the electronic activation is likely to dominate, leading to high reactivity. For bulkier nucleophiles, steric hindrance may become the rate-limiting factor.

Quantitative Reactivity Data (Theoretical)

Table 1: Estimated Hammett Constant and Predicted Relative Reactivity

| Isocyanate | Substituent (ortho) | Hammett Constant (σₚ) of -COOCH₃ | Predicted Relative Reactivity vs. Phenyl Isocyanate |

| This compound | -COOCH₃ | +0.45 | > 1 (Electronically activated) |

| Phenyl Isocyanate | -H | 0 | 1 |

Note: The Hammett constant for the para position is used as a proxy to illustrate the electron-withdrawing nature of the methoxycarbonyl group. Ortho-substituent effects are more complex and cannot be solely described by a single parameter.

Computational studies using Density Functional Theory (DFT) could provide more accurate quantitative data on the reactivity of this compound. Such studies could calculate the activation energies for its reactions with various nucleophiles, providing a theoretical basis for comparing its reactivity with other isocyanates.

Table 2: Theoretical Spectroscopic Data for this compound

| Spectroscopic Technique | Key Feature | Predicted Chemical Shift / Wavenumber |

| ¹³C NMR | Isocyanate Carbon (-N=C=O ) | ~120-130 ppm |

| ¹³C NMR | Ester Carbonyl Carbon (-C OOCH₃) | ~165-170 ppm |

| FTIR | Isocyanate Stretch (-N=C=O) | ~2250-2280 cm⁻¹ (strong, sharp) |

| FTIR | Ester Carbonyl Stretch (C=O) | ~1720-1730 cm⁻¹ (strong) |

Note: These are predicted values based on typical ranges for these functional groups and may vary slightly depending on the solvent and other experimental conditions.

Key Reactions and Experimental Protocols

The isocyanate group of this compound is expected to undergo nucleophilic addition reactions with a variety of nucleophiles. Below are some key examples with generalized experimental protocols.

Reaction with Amines to form Ureas

The reaction of isocyanates with primary or secondary amines is typically rapid and exothermic, yielding substituted ureas.

Experimental Protocol: Synthesis of a Urea Derivative

-

Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of the desired amine (1.0 eq) in the same solvent to the cooled isocyanate solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or FTIR spectroscopy (disappearance of the isocyanate peak around 2270 cm⁻¹).

-

Upon completion, the urea product may precipitate out of the solution. If so, it can be collected by filtration.

-

If the product remains in solution, the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Reaction with Alcohols to form Carbamates (Urethanes)

The reaction with alcohols is generally slower than with amines and often requires a catalyst, such as a tertiary amine (e.g., triethylamine) or an organotin compound (e.g., dibutyltin dilaurate).

Experimental Protocol: Synthesis of a Carbamate Derivative

-

Dissolve this compound (1.0 eq) and the desired alcohol (1.0-1.2 eq) in an anhydrous aprotic solvent (e.g., toluene or THF) under an inert atmosphere.

-

Add a catalytic amount of a suitable catalyst (e.g., 0.1-1 mol% of dibutyltin dilaurate or 1-5 mol% of triethylamine).

-

Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor the reaction by TLC or FTIR.

-

Once the reaction is complete, cool the mixture to room temperature.

-

The workup procedure will depend on the nature of the product and catalyst. An acidic or basic wash may be necessary to remove the catalyst.

-

The solvent is removed under reduced pressure, and the crude carbamate is purified by recrystallization or column chromatography.

Visualization of Reaction Pathways and Workflows

General Nucleophilic Addition Pathway

Caption: General mechanism of nucleophilic addition to an isocyanate.

Experimental Workflow for Kinetic Analysis

Caption: Workflow for a kinetic study of an isocyanate reaction.

Conclusion

The theoretical reactivity of the isocyanate group in this compound is significantly influenced by the ortho-methoxycarbonyl substituent. The strong electron-withdrawing nature of this group is predicted to enhance the electrophilicity of the isocyanate carbon, making it highly susceptible to nucleophilic attack. However, the steric bulk of the ortho substituent may temper this reactivity, particularly with larger nucleophiles. While direct quantitative experimental data remains elusive, the principles outlined in this guide provide a solid foundation for predicting its chemical behavior. The provided generalized experimental protocols and workflows offer practical starting points for researchers looking to utilize this compound in their synthetic endeavors. Further computational and experimental studies are warranted to fully elucidate the quantitative aspects of its reactivity.

Methodological & Application

Application Notes and Protocols: Synthesis of Ureas via Reaction of Methyl 2-Isocyanatobenzoate with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urea derivatives are a cornerstone in medicinal chemistry and drug discovery, forming the structural backbone of numerous therapeutic agents.[1][2] The urea moiety's ability to form strong hydrogen bonds allows for high-affinity interactions with biological targets, making it a privileged scaffold in the design of enzyme inhibitors and receptor modulators.[1] The reaction of an isocyanate with a primary amine is a robust and widely employed method for the synthesis of unsymmetrical ureas. This document provides detailed application notes and protocols for the synthesis of a variety of urea derivatives through the reaction of methyl 2-isocyanatobenzoate with diverse primary amines.

This compound is a versatile building block in organic synthesis. The presence of the methyl ester ortho to the isocyanate group offers opportunities for further structural modifications, allowing for the creation of diverse chemical libraries for drug discovery programs. The isocyanate group itself is highly reactive towards nucleophiles like primary amines, leading to the efficient formation of the urea linkage under mild conditions.

Reaction Mechanism and Principles

The fundamental reaction involves the nucleophilic addition of the primary amine to the electrophilic carbonyl carbon of the isocyanate group in this compound. The lone pair of electrons on the nitrogen atom of the primary amine attacks the carbonyl carbon of the isocyanate, leading to the formation of a tetrahedral intermediate. This intermediate then undergoes a proton transfer to yield the stable urea product.

dot graph Reaction_Mechanism { rankdir="LR"; node [shape=none, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368", fontcolor="#202124"];

// Reactants MeO2C_Ph_NCO [label=<

+

+

This compound

Primary Amine

];

// Intermediate Intermediate [label=<

Tetrahedral Intermediate

];

// Product Urea_Product [label=<

Urea Product

];

// Edges MeO2C_Ph_NCO -> Intermediate [label="Nucleophilic Attack"]; Intermediate -> Urea_Product [label="Proton Transfer"]; } GENDOT_PLACEHOLDER_FOR_DIAGRAM

Caption: General reaction mechanism for the formation of ureas from this compound and a primary amine.

Applications in Drug Discovery

The urea derivatives synthesized from this compound are of significant interest in drug discovery due to their potential to mimic peptide bonds and participate in hydrogen bonding networks within protein active sites. This structural motif is present in a variety of approved drugs and clinical candidates, including kinase inhibitors, antivirals, and anti-inflammatory agents. The ability to readily diversify the primary amine component allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

Experimental Protocols

The following protocols provide a general framework for the synthesis of ureas from this compound and primary amines. Optimization of reaction conditions may be necessary for specific substrates.

General Protocol for the Synthesis of N-Aryl Ureas

This protocol is suitable for the reaction of this compound with various anilines and other aromatic primary amines.

Materials:

-

This compound

-

Substituted primary amine (e.g., aniline, benzylamine)

-

Anhydrous acetone

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Appropriate TLC eluent (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

In a clean, dry round-bottom flask, dissolve the primary amine (1.0 eq.) in anhydrous acetone.

-